

A Comparative Analysis of CFTR Modulator Efficacy in Patient-Derived Organoids

Author: BenchChem Technical Support Team. **Date:** December 2025

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The advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators has revolutionized the treatment of cystic fibrosis (CF). Patient-derived organoids, particularly intestinal organoids, have emerged as a powerful preclinical model to assess the efficacy of these modulators in a personalized manner.^{[1][2]} This guide provides a comparative analysis of the performance of key CFTR modulators—Trikafta (elexacaftor/tezacaftor/ivacaftor), Symdeko (tezacaftor/ivacaftor), and Orkambi (lumacaftor/ivacaftor)—in patient-derived organoids, supported by experimental data and detailed methodologies.

Quantitative Performance of CFTR Modulators in Organoid Swelling Assays

The primary method for evaluating CFTR function in intestinal organoids is the forskolin-induced swelling (FIS) assay.^{[1][2]} Forskolin activates the CFTR channel by increasing intracellular cyclic AMP (cAMP), leading to chloride and fluid secretion into the organoid lumen and subsequent swelling.^[1] The extent of swelling, often quantified as the Area Under the Curve (AUC) of organoid size over time, serves as a direct measure of CFTR function.^{[2][3]}

The following table summarizes the quantitative data from studies comparing the efficacy of different CFTR modulators in patient-derived intestinal organoids, primarily from individuals with the homozygous F508del mutation.

CFTR Modulator	Genotype	Organoid Swelling (AUC)	Fold-Change vs. Untreated/Vehicle	Reference
Trikafta (Elexacaftor/Tezacaftor/Ivacaftor)	F508del/F508del	2433 ± 525 (mean ± SD)	-	[4]
Trikafta (Elexacaftor/Tezacaftor/Ivacaftor)	F508del/Class I Mutation	1957 ± 654 (mean ± SD)	-	[4]
Symdeko (Tezacaftor/Ivacaftor)	F508del/F508del	Significantly lower than Trikafta	-	[5]
Orkambi (Lumacaftor/Ivacaftor)	F508del/F508del	939.5 ± 234.3 (mean ± SD)	-	[3]
Untreated/Vehicle Control	F508del/F508del	0-200	1	[2]

Note: Direct comparison of absolute AUC values across different studies should be done with caution due to variations in experimental protocols, imaging platforms, and data analysis methods. However, the relative efficacy of the modulators within studies is a key indicator of their performance. Clinical trial data corroborates the superior efficacy of Trikafta over Symdeko and Orkambi in patients with at least one F508del mutation.[6][7]

Experimental Protocols

Generation and Culture of Human Intestinal Organoids

This protocol is based on methods described by Pleguezuelos-Manzano, C. et al. (2020) and STEMCELL Technologies.[8][9]

Materials:

- Intestinal biopsy tissue
- Chelation buffer (e.g., Gentle Cell Dissociation Reagent)
- Basement membrane matrix (e.g., Matrigel® or Cultrex™)
- Intestinal organoid growth medium (e.g., IntestiCult™ Organoid Growth Medium)
- Recombinant proteins and small molecules (e.g., Wnt-3A, R-spondin-1, Noggin, EGF, Y-27632)
- 24-well tissue culture plates

Procedure:

- **Tissue Digestion:** Wash the intestinal biopsy with cold PBS. Incubate the tissue in chelation buffer to release the intestinal crypts.
- **Crypt Isolation:** Vigorously shake the tube to dissociate the crypts from the tissue. Collect the crypt-containing supernatant.
- **Embedding in Matrix:** Centrifuge the crypt suspension to pellet the crypts. Resuspend the crypts in basement membrane matrix on ice.
- **Plating:** Dispense droplets of the crypt-matrix suspension into a pre-warmed 24-well plate to form domes. Allow the domes to solidify at 37°C.
- **Culture:** Add intestinal organoid growth medium to each well. Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
- **Passaging:** Once organoids are large and budding, they can be passaged by mechanically disrupting them and re-plating in fresh matrix and medium.

Forskolin-Induced Swelling (FIS) Assay

This protocol is a synthesis of methods described in multiple sources.[\[1\]](#)[\[2\]](#)

Materials:

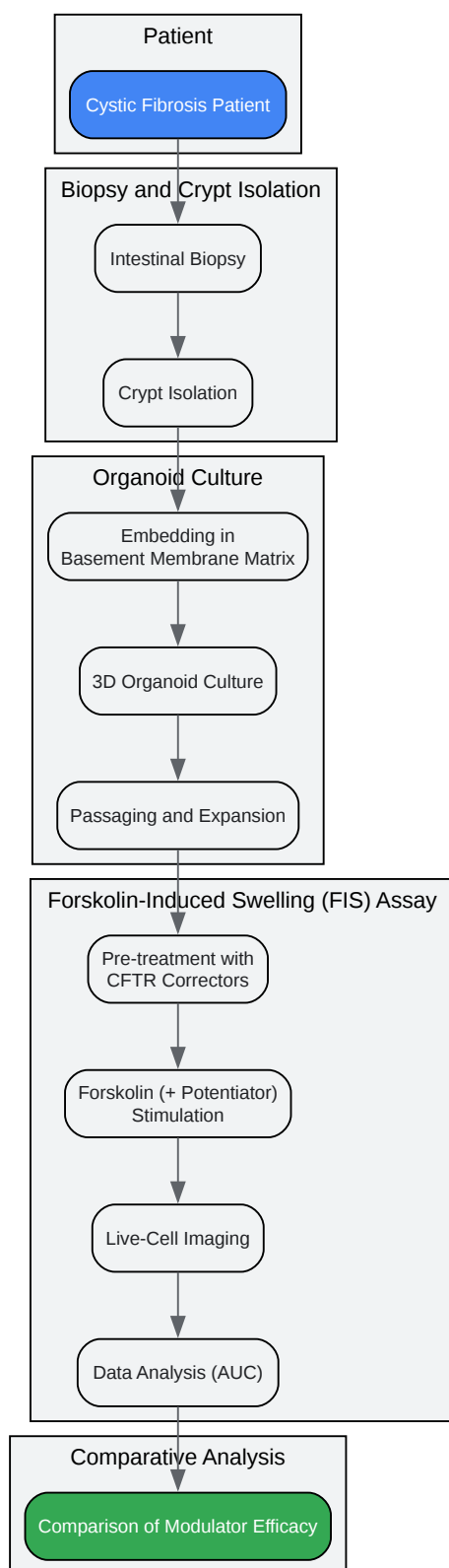
- Mature intestinal organoids in a 96-well plate
- Krebs-Ringer Bicarbonate (KBR) buffer or culture medium
- CFTR modulators (e.g., Elexacaftor, Tezacaftor, Ivacaftor, Lumacaftor)
- Forskolin solution (e.g., 10 μ M final concentration)
- Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂)
- Image analysis software (e.g., ImageJ, Organoid Analyst)

Procedure:

- Pre-treatment with Correctors: For corrector drugs (Elexacaftor, Tezacaftor, Lumacaftor), pre-incubate the organoids with the compounds for 18-24 hours.
- Assay Setup: On the day of the assay, replace the culture medium with pre-warmed KBR buffer or fresh medium.
- Baseline Imaging (t=0): Acquire initial brightfield or fluorescent images of the organoids before adding forskolin.
- Stimulation: Add forskolin to the wells. If a potentiator (Ivacaftor) is being tested, it is typically added at the same time as forskolin.
- Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 10-20 minutes) for a duration of 80-120 minutes.
- Data Analysis: Use image analysis software to segment the organoids and measure their cross-sectional area at each time point. Calculate the change in area relative to the baseline and determine the Area Under the Curve (AUC) for each condition.

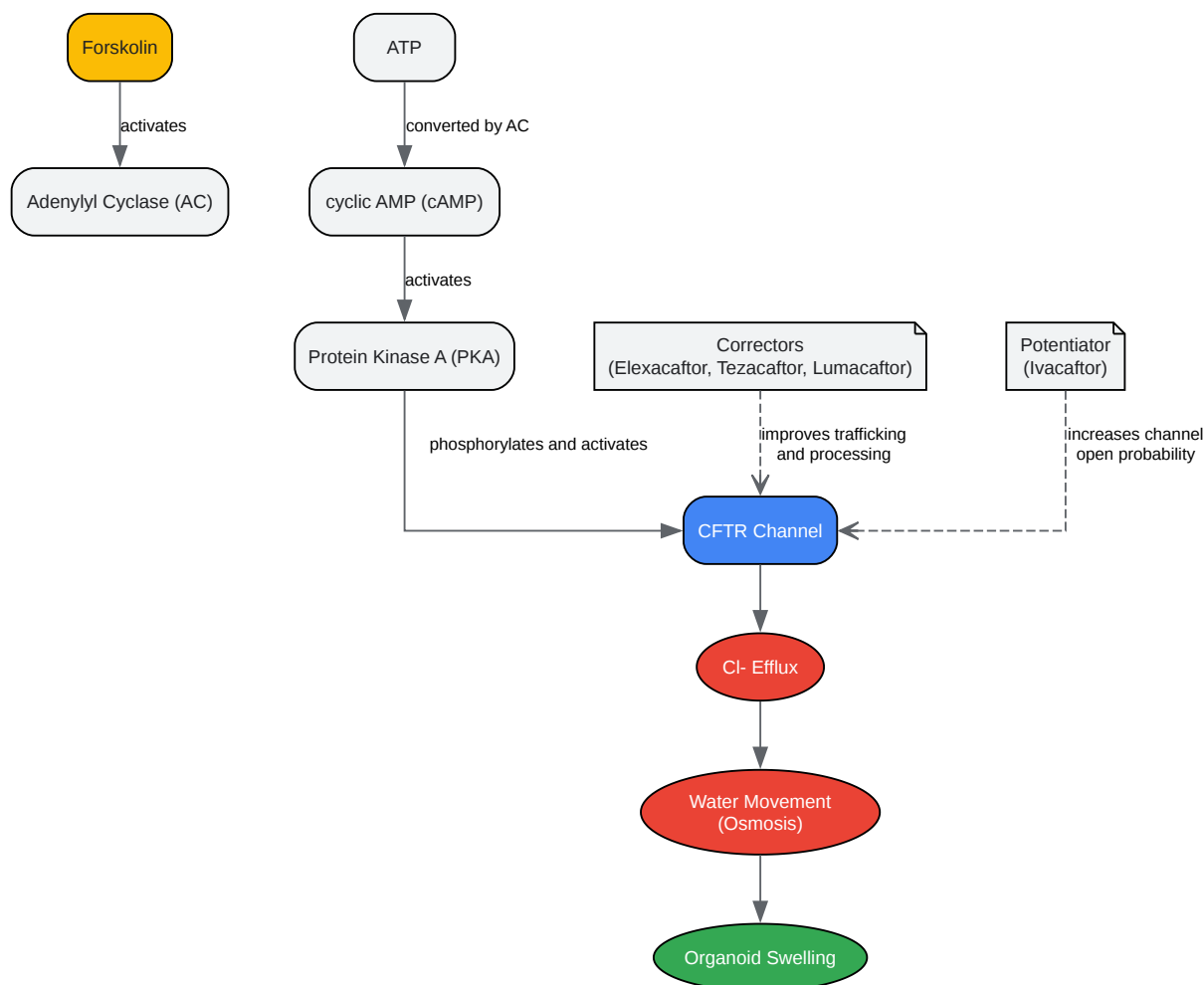
Visualizing the Mechanisms

To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated.



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Caption: Experimental workflow for comparative analysis of CFTR modulators.



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Caption: Forskolin-induced CFTR activation pathway in intestinal organoids.

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- To cite this document: BenchChem. [A Comparative Analysis of CFTR Modulator Efficacy in Patient-Derived Organoids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856130#comparative-analysis-of-cftr-modulators-in-patient-derived-organoids]

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